
5-(2-(N,N-Dimethylamino)ethoxy)carvacrol benzylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-(N,N-Dimethylamino)ethoxy)carvacrol benzylate hydrochloride is a synthetic compound derived from carvacrol, a monoterpenoid phenol found in essential oils of various aromatic plants. This compound is known for its potential biological activities, including its use as an alpha-1 adrenergic receptor antagonist.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(N,N-Dimethylamino)ethoxy)carvacrol benzylate hydrochloride typically involves the following steps:
Starting Material: Carvacrol is used as the starting material.
Etherification: Carvacrol undergoes etherification with 2-(N,N-dimethylamino)ethanol in the presence of a suitable catalyst to form 5-(2-(N,N-Dimethylamino)ethoxy)carvacrol.
Benzylation: The resulting compound is then benzylated using benzyl chloride under basic conditions to form 5-(2-(N,N-Dimethylamino)ethoxy)carvacrol benzylate.
Hydrochloride Formation: Finally, the benzylate is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-(N,N-Dimethylamino)ethoxy)carvacrol benzylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium carbonate are employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(2-(N,N-Dimethylamino)ethoxy)carvacrol benzylate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as an alpha-1 adrenergic receptor antagonist, affecting vascular smooth muscle contraction.
Medicine: Explored for its therapeutic potential in treating conditions like hypertension and benign prostatic hyperplasia.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mécanisme D'action
The compound exerts its effects primarily through antagonism of alpha-1 adrenergic receptors. By binding to these receptors, it inhibits the action of endogenous catecholamines like norepinephrine, leading to vasodilation and decreased blood pressure. The molecular targets include the alpha-1 adrenergic receptors on vascular smooth muscle cells, and the pathways involved include the inhibition of the phosphatidylinositol 4,5-bisphosphate (PIP2) pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2-(N,N-Dimethylamino)ethoxy)carvacrol acetate hydrochloride
- 5-(2-(N,N-Dimethylamino)ethoxy)carvacrol benzoate hydrochloride
Uniqueness
5-(2-(N,N-Dimethylamino)ethoxy)carvacrol benzylate hydrochloride is unique due to its specific benzylate group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its acetate and benzoate counterparts. This uniqueness can influence its binding affinity, receptor selectivity, and overall therapeutic efficacy.
Propriétés
Numéro CAS |
73771-68-3 |
|---|---|
Formule moléculaire |
C21H28ClNO3 |
Poids moléculaire |
377.9 g/mol |
Nom IUPAC |
2-(4-benzoyloxy-5-methyl-2-propan-2-ylphenoxy)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C21H27NO3.ClH/c1-15(2)18-14-19(25-21(23)17-9-7-6-8-10-17)16(3)13-20(18)24-12-11-22(4)5;/h6-10,13-15H,11-12H2,1-5H3;1H |
Clé InChI |
XATHRKGERYZALH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1OC(=O)C2=CC=CC=C2)C(C)C)OCC[NH+](C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


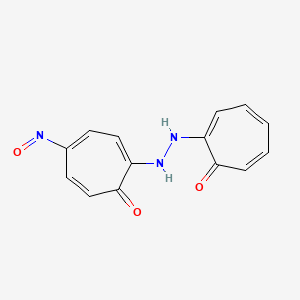
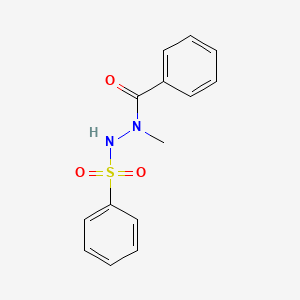
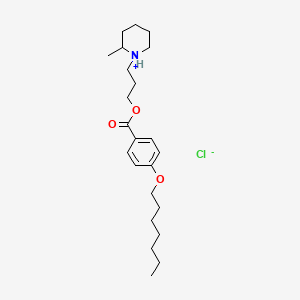
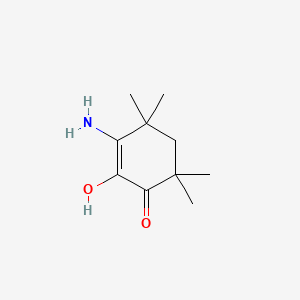
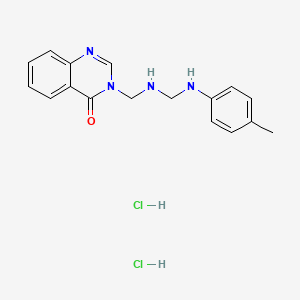


![Benzamide, N-[4-[[5-(1,1-dimethylpropyl)-2-hydroxyphenyl]azo]phenyl]-](/img/structure/B13771557.png)
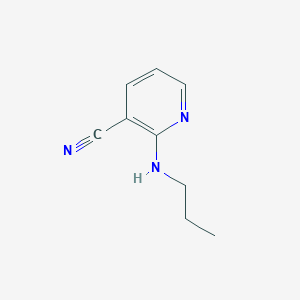
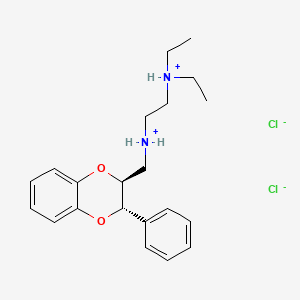
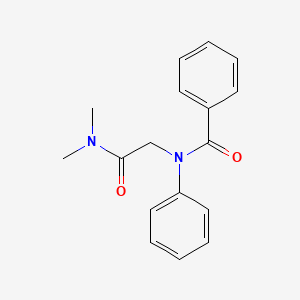
![6,11-Dihydrobenzo[c][1]benzothiepin-11-ylmethyl(methyl)azanium chloride](/img/structure/B13771570.png)
![2-[Dichloro(nitro)methyl]-4-methyl-1,3-thiazole](/img/structure/B13771586.png)

